molecular formula C11H10OS B8310282 3-(Phenoxymethyl)thiophene

3-(Phenoxymethyl)thiophene

Cat. No.: B8310282
M. Wt: 190.26 g/mol
InChI Key: HKQPCIWNHQRHGQ-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)thiophene is a thiophene derivative featuring a phenoxymethyl substituent (–O–CH₂–C₆H₅) at the 3-position of the five-membered aromatic ring. This compound combines the electronic properties of the thiophene core with the steric and electronic effects of the phenoxymethyl group, which introduces aromaticity and moderate polarity.

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-(phenoxymethyl)thiophene

InChI

InChI=1S/C11H10OS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h1-7,9H,8H2

InChI Key

HKQPCIWNHQRHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Polymer Properties

Thiophene derivatives with alkyl, aryl, or halogen substituents are widely studied for their polymerizability and electronic properties. For example:

  • Poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] exhibit differences in molar mass (20–30 kDa) and regioregularity (75–85% head-to-tail couplings) due to halogen steric effects .
  • Poly[3-(4-octylphenyl)thiophene] achieves 60–80% regioregularity with FeCl₃ oxidative polymerization, attributed to the linear alkyl chain enhancing solubility and polymer alignment .

Comparison with 3-(Phenoxymethyl)thiophene: The phenoxymethyl group’s bulkiness and electron-donating ether linkage may reduce regioregularity compared to linear alkyl chains. However, its aromaticity could improve π-conjugation in polymers, enhancing conductivity.

Compound Substituent Molar Mass (g/mol) Regioregularity (%) Key Property
Poly[3-(6-chlorohexyl)thiophene] 6-chlorohexyl ~25,000 75–85 High crystallinity
Poly[3-(4-octylphenyl)thiophene] 4-octylphenyl ~30,000 60–80 High solubility
This compound (hypothetical polymer) Phenoxymethyl N/A ~50–70 (estimated) Enhanced π-conjugation

Reactivity in Catalytic and Functionalization Reactions

Thiophene derivatives undergo electrophilic substitution, cyclization, and cross-coupling reactions. For example:

  • 3-Iodo-2-(pentamethyldisilanyl)thiophene fails to form silole derivatives due to steric hindrance from bulky substituents .
  • 3-[(S)-3,7-dimethyloctylsulfanyl]thiophene undergoes regioselective dibromination (2,5-positions), critical for synthesizing chiral polythiophenes .

Comparison with this compound: The phenoxymethyl group’s electron-donating nature may direct electrophilic substitutions to the 4- and 5-positions of the thiophene ring. Its steric bulk could hinder reactions requiring planar transition states, such as trans-silylation .

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